1,1,1-Trifluorodecane

Vue d'ensemble

Description

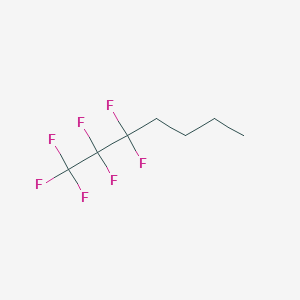

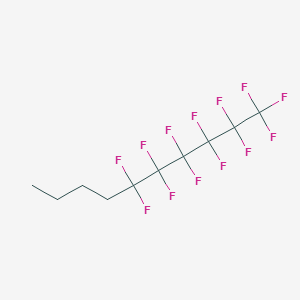

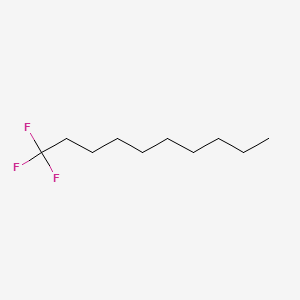

1,1,1-Trifluorodecane is a chemical compound with the molecular formula C10H19F3 . It has an average mass of 196.253 Da and a monoisotopic mass of 196.143890 Da .

Molecular Structure Analysis

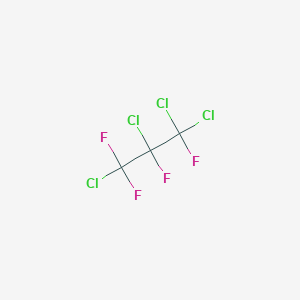

The 3D chemical structure of 1,1,1-Trifluorodecane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure .Applications De Recherche Scientifique

Catalytic Activity in Organic Synthesis

1,1,1-Trifluorodecane and related compounds find significant applications as catalysts in organic synthesis. For instance, Scandium trifluoromethanesulfonate (triflate) is highly effective as a Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides. This catalyst is particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Application in Fluorous Chemistry

Fluorous chemistry, which involves the manipulation of perfluorinated compounds, utilizes derivatives of 1,1,1-Trifluorodecane. For example, fluorous TIPS-triflate, a compound related to 1,1,1-Trifluorodecane, is used as a protecting group and tagging agent in fluorous synthesis and separations (Lu & Zhang, 2004).

Use in Pharmaceutical Applications

In pharmaceutical research, fluorine-containing compounds, including trifluoromethyl ethers, have been explored extensively. Trifluoromethyl ethers and related compounds like 1,1,1-Trifluorodecane are significant in pharmaceuticals used in various therapeutic areas, including analgesics, anesthetics, cardiovascular drugs, and anti-infective therapeutics (Jeschke, Baston, & Leroux, 2007).

Role in Environmental and Sustainable Chemistry

Compounds related to 1,1,1-Trifluorodecane have been used in sustainable chemistry approaches. For example, the utilization of trifluoromethane, derived from polytetrafluoroethylene manufacture, in converting this greenhouse gas into valuable fluorinated compounds is a significant step in environmental sustainability (Musio, Gala, & Ley, 2018).

Applications in Material Science

In material science, trifluoromethylated compounds, including those related to 1,1,1-Trifluorodecane, have been used in the synthesis and development of materials for electroluminescent devices. These compounds possess unique properties that are beneficial for creating materials with high electron affinities, suitable for use in LEDs and other electronic devices (Fink, Frenz, Thelakkat, & Schmidt, 1997).

Propriétés

IUPAC Name |

1,1,1-trifluorodecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F3/c1-2-3-4-5-6-7-8-9-10(11,12)13/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGXVAUUTYVHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335685 | |

| Record name | 1,1,1-Trifluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluorodecane | |

CAS RN |

26288-16-4 | |

| Record name | 1,1,1-Trifluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-chlorobenzo[d]thiazol-4-ol](/img/structure/B3392331.png)